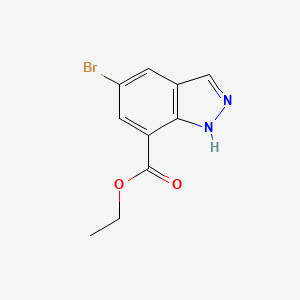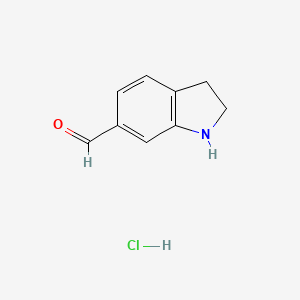![molecular formula C15H24ClNO B1441151 4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-92-4](/img/structure/B1441151.png)
4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1170242-76-8 . It belongs to the class of piperidine derivatives.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H19NO.ClH/c1-10-3-4-13(9-11(10)2)15-12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H . This indicates that the compound has a molecular weight of 241.76 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.76 . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Anticonvulsant Research
Aminoalkanol derivatives, including compounds structurally related to "4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride", have been studied for their anticonvulsant properties. Research on these compounds focuses on understanding the influence of methyl substituent positions and N-oxide formation on their molecular geometry and intermolecular interactions, which are crucial for their pharmacological activities. The findings suggest that the crystal packing and hydrogen bonding patterns of these compounds could have implications for their effectiveness as anticonvulsants (Żesławska et al., 2020).
Antimicrobial Activity
The synthesis and biological evaluation of certain derivatives of piperidine have demonstrated antimicrobial activities. For instance, a study on the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate antimicrobial activities against various strains including E. coli, B. subtilis, and C. albicans. This highlights the potential of piperidine derivatives as antimicrobial agents and their relevance in drug development processes (Ovonramwen et al., 2019).
Drug Development and Molecular Structure Analysis
Research on piperidine derivatives extends to their structural analysis for drug development. The molecular structures and intermolecular interactions of these compounds are studied through methods like X-ray diffraction, which provides insights into their potential therapeutic applications. For example, the molecular and crystal structures of various piperidine derivatives have been determined to understand the role of hydrogen bonds in molecular packing within crystals. These studies are fundamental for designing compounds with desired pharmacological properties (Kuleshova & Khrustalev, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[2-(3,4-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-3-4-15(11-13(12)2)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZUNORWXFYSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



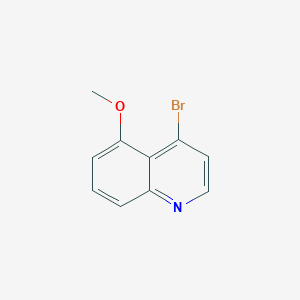


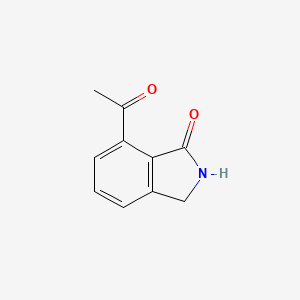

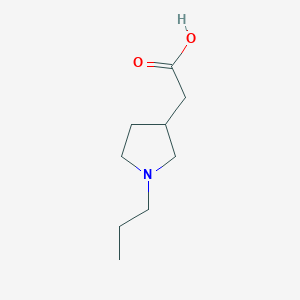
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)


